Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane
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Overview
Description
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane typically involves the reaction of a phenyl-substituted cyclohexene with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
C6H5C6H9OH+ClSi(CH3)3→C6H5C6H9OSi(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane exerts its effects is largely dependent on its ability to interact with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials. This interaction can lead to changes in the physical and chemical properties of the target molecules, such as increased stability or altered reactivity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Compounds with similar trimethylsilyl groups but different organic moieties.
Phenyl-substituted cyclohexenes: Compounds with similar cyclohexene structures but different substituents.
Uniqueness
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane is unique due to the combination of the trimethylsilyl group and the phenyl-substituted cyclohexene ring. This unique structure imparts specific physical and chemical properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
53723-93-6 |
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Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
trimethyl-(2-phenylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
AGNAFTSIVDFRQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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